molecular formula C17H13N5OS2 B234071 2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

Cat. No. B234071
M. Wt: 367.5 g/mol
InChI Key: JWLOPWNEDKQVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. It has been found to inhibit the NF-κB pathway, which is a critical regulator of inflammation and immune response. Moreover, it has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. This compound has also been found to inhibit the JAK/STAT pathway, which plays a crucial role in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. Moreover, it has been found to decrease the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potent biological activities. This compound has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities, which make it an attractive candidate for therapeutic applications. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One of the future directions is to study its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Moreover, the development of novel formulations and delivery systems can enhance the solubility and bioavailability of this compound, which can improve its therapeutic efficacy. Furthermore, the identification of its molecular targets and the elucidation of its mechanism of action can provide insights into the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the reaction of 2-amino-5-phenylsulfanyl-1,3,4-thiadiazole with 3-(4-bromo-phenyl)-1H-[1,2,4]triazole in the presence of a base. The resulting intermediate is then reacted with acetyl chloride to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a crucial role in the pathogenesis of various diseases.

properties

Molecular Formula

C17H13N5OS2

Molecular Weight

367.5 g/mol

IUPAC Name

2-phenylsulfanyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C17H13N5OS2/c23-15(10-24-14-7-2-1-3-8-14)19-13-6-4-5-12(9-13)16-21-22-11-18-20-17(22)25-16/h1-9,11H,10H2,(H,19,23)

InChI Key

JWLOPWNEDKQVLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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